5-Cyclopropoxy-4-ethyl-N-methylpicolinamide
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Overview
Description
Preparation Methods
The synthesis of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves several steps. One common method includes the reaction of 4-ethylpicolinic acid with cyclopropyl alcohol in the presence of a dehydrating agent to form the cyclopropoxy derivative. This intermediate is then reacted with N-methylamine to yield the final product . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reactions.
Chemical Reactions Analysis
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions to optimize the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-4-ethyl-N-methylpicolinamide involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it has been shown to inhibit certain enzymes and proteins involved in cancer cell proliferation. The compound binds to the active sites of these targets, disrupting their normal function and leading to cell cycle arrest and apoptosis .
Comparison with Similar Compounds
5-Cyclopropoxy-4-ethyl-N-methylpicolinamide can be compared with other similar compounds, such as:
N-methylpicolinamide-4-thiol derivatives: These compounds also exhibit anticancer activities and have been studied for their potential as therapeutic agents.
N-methyl-4-phenoxypicolinamide derivatives: These compounds have shown marked antiproliferative activity against various cancer cell lines.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C12H16N2O2 |
---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
5-cyclopropyloxy-4-ethyl-N-methylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H16N2O2/c1-3-8-6-10(12(15)13-2)14-7-11(8)16-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,15) |
InChI Key |
JIEZQIOHOXNJSQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=NC=C1OC2CC2)C(=O)NC |
Origin of Product |
United States |
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